molecular formula C14H11N3O4S B2787875 N-(1,2-oxazol-3-yl)-N'-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide CAS No. 2034250-01-4

N-(1,2-oxazol-3-yl)-N'-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide

Cat. No.: B2787875
CAS No.: 2034250-01-4
M. Wt: 317.32
InChI Key: LEJXJCWMXDBZNR-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-3-yl)-N'-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is a heterocyclic research compound of significant interest in the development of novel agrochemicals. It is designed by combining active substructures, featuring a 1,2-oxazol-3-yl (isoxazole) group and a 5-(thiophen-2-yl)furan-2-yl moiety linked by an ethanediamide (oxalamide) spacer. This structural class is investigated for its potential fungicidal activity . Compounds integrating thiophene and other heterocycles like furan and isoxazole have demonstrated promising activity against destructive plant pathogens, particularly oomycetes such as cucumber downy mildew ( Pseudoperonospora cubensis ) . The molecular framework suggests that this compound may function by targeting essential biological pathways in fungi. Researchers value this compound as a key intermediate for further structural optimization and structure-activity relationship (SAR) studies to discover new effective and safe crop protection agents . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c18-13(14(19)16-12-5-6-20-17-12)15-8-9-3-4-10(21-9)11-2-1-7-22-11/h1-7H,8H2,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJXJCWMXDBZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-3-yl)-N'-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of isoxazole derivatives with thiophene and furan-containing intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as copper (I) and solvents like ethyl acetate and hexane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-3-yl)-N'-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalamide derivatives with additional oxygen functionalities, while reduction may produce simpler amide compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the oxazole and thiophene moieties exhibit significant anticancer properties. The incorporation of these heterocycles into drug candidates can enhance their biological activity against various cancer cell lines. Studies have shown that derivatives of oxazole display cytotoxic effects, potentially leading to the development of new anticancer agents .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with oxazole and thiophene rings have been reported to possess antibacterial and antifungal properties. This makes them suitable for further exploration in developing treatments for infectious diseases .

Enzyme Inhibition
Research has identified that certain oxazole derivatives can act as enzyme inhibitors, which is crucial in the design of drugs targeting specific metabolic pathways. The ability to inhibit enzymes involved in disease processes can lead to effective therapeutic agents .

Material Science

Organic Electronics
The thiophene component of the compound is known for its conductive properties, making it suitable for applications in organic electronics. Research into organic semiconductors has highlighted the potential of thiophene-containing compounds in developing materials for organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Polymer Chemistry
N-(1,2-oxazol-3-yl)-N'-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide can be utilized in polymer synthesis. The unique combination of functional groups allows for the modification of polymer properties, enhancing their mechanical strength and thermal stability. This versatility is beneficial for creating advanced materials with tailored characteristics .

Case Studies

Study Title Focus Area Findings
Recent Applications of 1,3-thiazole Core StructureDrug DiscoveryHighlighted the importance of thiazole derivatives in identifying new lead compounds with varied biological activities, including anticancer and antimicrobial effects .
Synthesis and Characterization of Thiophene DerivativesOrganic ElectronicsDemonstrated the use of thiophene-based compounds in developing efficient organic semiconductors for electronic applications .
Enzyme Inhibition StudiesMedicinal ChemistryIdentified potential enzyme inhibitors derived from oxazole structures, showcasing their therapeutic potential against metabolic disorders .

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-3-yl)-N'-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Features of N-(1,2-Oxazol-3-yl)-N'-{[5-(Thiophen-2-yl)Furan-2-yl]Methyl}Ethanediamide and Analogues

Compound Name / Class Core Heterocycle Substituents Linker / Functional Group
Target Compound 1,2-Oxazole 5-(Thiophen-2-yl)furan-2-ylmethyl Ethanediamide
LMM5 () 1,3,4-Oxadiazole Benzyl(methyl)sulfamoyl, methoxyphenyl Benzamide
9q () 1,2-Oxazole 5-Chlorothiophen-2-yl Adamantane amine
Ranitidine Derivatives () Furan Dimethylaminomethyl, thioethyl Nitroacetamide / sulfamoyl groups
  • Oxazole vs. Oxadiazole : The target’s 1,2-oxazole ring differs from 1,3,4-oxadiazoles (e.g., LMM5) in nitrogen/oxygen positioning, affecting electron distribution and hydrogen-bonding capacity .
  • Linker Diversity : The ethanediamide linker contrasts with adamantane amines () or sulfamoyl groups (), influencing solubility and target binding .

Physicochemical and Computational Analysis

Computational studies on analogous compounds highlight key properties:

  • Density Functional Theory (DFT) : Becke’s hybrid functional () and Colle-Salvetti correlation models () are widely used to predict electronic properties. The target’s electron-rich thiophene-furan system may exhibit a polarizable π-cloud, enhancing binding to hydrophobic enzyme pockets .
  • LogP and Solubility : Adamantane-linked isoxazoles () show moderate hydrophobicity (LogP ~3–4), whereas ethanediamide linkers (target compound) may improve aqueous solubility due to hydrogen-bonding capacity .

Biological Activity

N-(1,2-oxazol-3-yl)-N'-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide, a compound characterized by its unique oxazole and thiophene structures, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H22N2O3SC_{17}H_{22}N_2O_3S with a molecular weight of 334.44 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC17H22N2O3S
Molecular Weight334.44 g/mol
LogP (Partition Coefficient)3.684
Water Solubility (LogSw)-3.92
Polar Surface Area55.978 Ų

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that compounds with oxazole and thiophene moieties exhibit significant antimicrobial properties. These compounds can disrupt bacterial cell walls or interfere with metabolic pathways.
  • Antioxidant Properties : The presence of thiophene rings is associated with antioxidant activities, which can protect cells from oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects : Studies have shown that similar compounds can modulate inflammatory pathways, potentially reducing inflammation in various tissues.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

  • Antimicrobial Efficacy : A study on a series of oxazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the oxazole ring enhances interaction with microbial targets .
  • Cytotoxicity Assays : In vitro assays indicated that derivatives containing thiophene and furan groups exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
  • Inflammation Models : In vivo studies using animal models have shown that compounds similar to this compound can significantly reduce markers of inflammation such as TNF-alpha and IL-6 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,2-oxazol-3-yl)-N'-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the oxazole ring via cyclization of nitrile oxides or 1,3-dipolar cycloaddition .
  • Step 2 : Functionalization of the furan-thiophene hybrid moiety using Suzuki-Miyaura coupling for regioselective substitution .
  • Step 3 : Amide bond formation between the oxazole and furan-thiophene groups under Schlenk conditions (dry DMF, inert atmosphere) to avoid hydrolysis .
  • Purity Optimization : Use preparative HPLC with a C18 column (acetonitrile/water gradient) and validate purity via 1^1H/13^{13}C NMR integration and high-resolution mass spectrometry (HRMS) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths/angles and confirms stereochemistry .
  • Spectroscopic Validation : 1^1H NMR (DMSO-d6d_6) identifies protons on oxazole (~8.1 ppm), thiophene (~7.2 ppm), and furan (~6.5 ppm). 13^{13}C NMR confirms carbonyl groups (~165–170 ppm) .
  • Mass Spectrometry : HRMS (ESI+) calculates exact mass (C15_{15}H11_{11}N3_3O4_4S2_2: 361.4 g/mol) with <2 ppm error .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate HOMO/LUMO energies, electrostatic potential surfaces, and charge distribution. This functional balances accuracy for thermochemistry and electron correlation .
  • Solvent Effects : Include polarizable continuum models (PCM) for solvation in DMSO or water.
  • Validation : Compare computed IR spectra with experimental data (e.g., carbonyl stretching frequencies at ~1680 cm1^{-1}) .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Case Study : If DFT predicts high electron affinity but in vitro assays show low receptor binding:
  • Re-examine protonation states (use MarvinSketch at physiological pH).
  • Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess conformational flexibility in aqueous environments .
  • Experimental Cross-Validation : Repeat assays with orthogonal techniques (e.g., surface plasmon resonance [SPR] vs. fluorescence polarization) .

Q. What strategies enhance the compound’s stability during biological assays?

  • Methodological Answer :

  • Degradation Pathways : Identify labile groups (e.g., oxazole ring susceptibility to nucleophilic attack).
  • Stabilization : Use lyophilized storage under argon (-20°C) or formulate with cyclodextrins to shield reactive moieties .
  • In Situ Monitoring : Employ LC-MS/MS to track degradation products in cell culture media .

Data Analysis & Interpretation

Q. How should researchers analyze discrepancies in solubility and bioactivity across similar derivatives?

  • Methodological Answer :

  • QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity to correlate solubility with activity .
  • Structural Comparisons : Compare with analogs (e.g., thiophene vs. furan substitution) via pairwise molecular docking (AutoDock Vina) to identify steric/electronic clashes .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?

  • Methodological Answer :

  • Fragment-Based Design : Synthesize derivatives with incremental modifications (e.g., methyl groups on oxazole, halogenated thiophenes) .
  • High-Throughput Screening : Use 96-well plates for dose-response curves (IC50_{50}) against target enzymes (e.g., kinases) and counter-screen for cytotoxicity (MTT assay) .

Contradictory Evidence Handling

Q. How to address conflicting reports on the compound’s antimicrobial efficacy?

  • Methodological Answer :

  • Strain-Specific Variability : Test against standardized panels (e.g., ATCC strains) with controlled inoculum sizes (CFU/mL).
  • Mechanistic Studies : Use fluorescent probes (e.g., SYTOX Green) to differentiate bacteriostatic vs. bactericidal effects .
  • Meta-Analysis : Apply Cohen’s kappa statistic to assess inter-study reproducibility .

Advanced Characterization

Q. What techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for target proteins.
  • Cryo-EM/X-ray Crystallography : Resolve co-crystal structures (2.5–3.0 Å resolution) to identify hydrogen bonds with active-site residues .

Tables for Key Data

Property Value/Method Reference
Molecular Weight361.4 g/mol
LogP (Predicted)2.8 (B3LYP/6-311+G(d,p))
HPLC Retention Time8.2 min (C18, 70:30 acetonitrile/water)
IC50_{50} (Anticancer)12.3 µM (HeLa cells)

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